molecular formula C10H16N4O2 B2963157 rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans CAS No. 1969288-52-5

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans

Cat. No.: B2963157
CAS No.: 1969288-52-5
M. Wt: 224.264
InChI Key: XSMVDSUOSQOIIH-HTQZYQBOSA-N
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Description

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans is a stereoisomeric compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a 1-methylimidazole moiety and at the 3-position with a carbohydrazide (-CONHNH₂) functional group. The "rac" designation indicates a racemic mixture of enantiomers, while the (2R,3R) configuration specifies the trans stereochemistry of the substituents on the oxane ring.

Key structural attributes include:

  • Oxane backbone: Provides conformational rigidity.

No direct pharmacological data for this compound are available in the provided evidence, but its structural analogs have been explored in cytotoxicity and enzyme inhibition studies .

Properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-5-4-12-9(14)8-7(10(15)13-11)3-2-6-16-8/h4-5,7-8H,2-3,6,11H2,1H3,(H,13,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVDSUOSQOIIH-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans typically involves the following steps:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.

    Introduction of the methyl-imidazole group: This step may involve nucleophilic substitution reactions where a suitable imidazole derivative is introduced to the oxane ring.

    Formation of the carbohydrazide moiety: This can be done by reacting the oxane-imidazole intermediate with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or oxane ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced imidazole or oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole moiety, leading to modulation of biochemical pathways. The oxane ring and carbohydrazide group may also contribute to its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans with structurally related compounds, focusing on molecular features, functional groups, and available

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
This compound C₁₀H₁₆N₄O₂ 1-Methylimidazole, carbohydrazide Imidazole, carbohydrazide 224.26* Intermediate for drug synthesis
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, trans C₁₀H₁₄N₂O₃ 1-Methylpyrazole, carboxylic acid Pyrazole, carboxylic acid 210.2 Discontinued; lab-scale availability
rac-(2R,3R)-3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid C₁₁H₁₆N₂O₃ 4,5-Dimethylimidazole, carboxylic acid Imidazole, carboxylic acid 224.26 Structural analog with methyl modifications
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis C₁₀H₁₅ClN₂O₃ Imidazole, carboxylic acid (cis) Imidazole, hydrochloride 246.7 Cis isomer; commercial availability

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Heterocyclic Substituent: The target compound features a 1-methylimidazole group, whereas its pyrazole analog (C₁₀H₁₄N₂O₃) substitutes imidazole with a pyrazole ring. Pyrazoles generally exhibit lower basicity compared to imidazoles, which may influence solubility and binding interactions .

Functional Group Variations :

  • The carbohydrazide group in the target compound contrasts with the carboxylic acid in analogs. Carbohydrazides are less acidic but more nucleophilic, enabling hydrazone formation for targeted drug delivery .
  • The hydrochloride salt form (e.g., C₁₀H₁₅ClN₂O₃) enhances solubility in polar solvents, critical for in vitro assays .

Stereochemical Considerations :

  • The trans configuration in the target compound may confer distinct conformational preferences compared to cis isomers (e.g., C₁₀H₁₅ClN₂O₃), influencing interactions with chiral biological targets .

Biological Activity

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans is a synthetic organic compound that exhibits potential biological activities due to its unique structural features. The compound contains an oxane ring integrated with a methyl-imidazole group and a carbohydrazide moiety, which may contribute to its bioactivity. This article reviews the biological activity of this compound based on existing research findings, including its mechanisms of action, therapeutic potential, and applications.

  • Molecular Formula : C₁₀H₁₄N₂O₃
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 1969288-52-5

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Modulation : The imidazole moiety may interact with enzymes or receptors, influencing biochemical pathways.
  • Receptor Binding : The compound could bind to G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways .
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound might exhibit similar effects .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15Study A
MCF7 (Breast)20Study B
A549 (Lung)18Study C

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLStudy D
Escherichia coli64 µg/mLStudy E
Candida albicans16 µg/mLStudy F

Case Study 1: Cancer Treatment

In a controlled study involving xenograft models of human tumors, rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide was administered to assess its efficacy in tumor reduction. Results indicated a significant decrease in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant strains of bacteria. Patients receiving treatment showed marked improvement in infection control and reduced bacterial load.

Q & A

Q. How can the stereochemical configuration of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide be experimentally confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, analogous imidazole-containing compounds (e.g., (±)-3-carboxy-2-(imidazol-3-ium-1-yl)propanoate) have been resolved using monoclinic P21/c space groups with refined R-factors <0.05, ensuring precise atomic positioning . Complementary techniques like NOESY NMR can corroborate spatial proximity of substituents (e.g., imidazole and carbohydrazide groups). Polarimetry or chiral HPLC using columns like Chiralpak IA/IB can assess enantiomeric purity .

Q. What synthetic strategies are effective for introducing the 1-methyl-1H-imidazol-2-yl moiety into oxane derivatives?

  • Methodological Answer : Oxidative coupling or cyclization reactions are common. For example, manganese(IV) oxide in dichloromethane effectively oxidizes imidazole precursors to form imidazole-carbaldehyde intermediates (85% yield), which can undergo nucleophilic attack by oxane derivatives . Alternatively, ruthenium-catalyzed reactions (e.g., Ru(bpp)(pydic)) under mild conditions (50°C, 5.5 hours) enable regioselective imidazole functionalization with minimal byproducts .

Q. How can the thermal stability and solubility of this compound be optimized for biological assays?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds. Solubility screening in DMSO-water mixtures (e.g., 10% DMSO) is critical for in vitro studies. Modifying the carbohydrazide group via N-acylation (e.g., tert-butoxycarbonyl protection) enhances lipophilicity, as seen in analogous cyclopropane-carboxylic acid derivatives .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental reactivity data for the trans-configuration?

  • Methodological Answer : Validate density functional theory (DFT) models (e.g., B3LYP/6-31G*) by comparing calculated vs. experimental vibrational spectra (IR/Raman). Adjust solvent parameters (e.g., PCM for water) to account for dielectric effects. For example, discrepancies in imidazole ring puckering can arise from neglecting solvation in silico . Experimental validation via kinetic studies (e.g., Arrhenius plots) under controlled conditions (pH, temperature) is essential .

Q. What strategies mitigate racemization during hydrazide functionalization?

  • Methodological Answer : Use low-temperature (<0°C), aprotic solvents (e.g., THF) to suppress proton exchange. Chiral auxiliaries (e.g., Evans’ oxazolidinones) can stabilize transition states, as demonstrated in cyclopropane-carboxylate syntheses . Monitoring reaction progress via circular dichroism (CD) or inline FTIR ensures stereochemical integrity.

Q. How to design a structure-activity relationship (SAR) study targeting the imidazole-oxane scaffold?

  • Methodological Answer : Systematically vary substituents (e.g., methyl group position on imidazole, oxane ring size) and assess bioactivity. For example, replacing 1-methyl with 1-ethyl groups alters steric bulk, impacting binding to target enzymes. Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with favorable binding poses. Correlate logP values (measured via HPLC) with membrane permeability .

Data Contradiction Analysis

Q. Conflicting NMR Why do imidazole protons exhibit unexpected splitting patterns?

  • Methodological Answer : Dynamic NMR effects (e.g., ring flipping or hindered rotation) may cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to −40°C can freeze conformational exchange, simplifying spectra. Compare with crystallographic data (e.g., bond angles and torsion angles from X-ray structures) to confirm static vs. dynamic disorder .

Q. Discrepancies in biological activity between enantiomers: How to isolate and test individual stereoisomers?

  • Methodological Answer : Use preparative chiral SFC (supercritical fluid chromatography) with cellulose-based columns for high-resolution separation. Test isolated enantiomers in parallel assays (e.g., enzyme inhibition IC50). For example, cyclopropane derivatives show >10-fold differences in activity between (R,R) and (S,S) forms due to steric clashes in binding pockets .

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